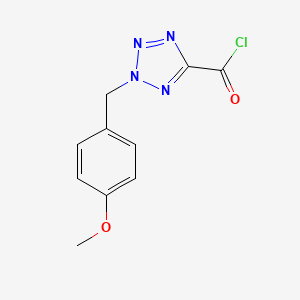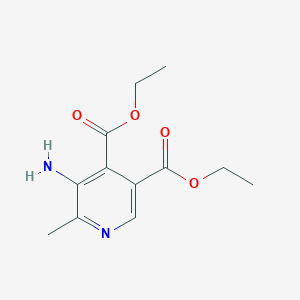
2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride is a chemical compound that belongs to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties This particular compound features a tetrazole ring substituted with a 4-methoxyphenylmethyl group and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with nitriles under mild conditions.
Introduction of the 4-Methoxyphenylmethyl Group: This step involves the alkylation of the tetrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carbonyl Chloride Group: The final step involves the chlorination of the tetrazole ring using reagents like thionyl chloride or oxalyl chloride to introduce the carbonyl chloride functional group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The tetrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions, particularly with alkenes and alkynes, to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Cycloaddition: Catalysts such as copper(I) iodide or ruthenium complexes are often employed.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Fused Ring Systems: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride is primarily related to its ability to form covalent bonds with nucleophiles. The carbonyl chloride group is highly electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of stable covalent adducts. This reactivity can be harnessed in drug development to target specific enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
2-[(4-Methoxyphenyl)methyl]tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-[(4-Methoxyphenyl)methyl]tetrazole-5-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
2-[(4-Methoxyphenyl)methyl]tetrazole-5-thiol: Similar structure but with a thiol group instead of a carbonyl chloride group.
Uniqueness: The presence of the carbonyl chloride group in 2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride imparts unique reactivity compared to its analogs. This makes it particularly useful in applications requiring the formation of covalent bonds with nucleophiles, such as in the synthesis of amides, esters, and thioesters.
Eigenschaften
Molekularformel |
C10H9ClN4O2 |
|---|---|
Molekulargewicht |
252.66 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methyl]tetrazole-5-carbonyl chloride |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-8-4-2-7(3-5-8)6-15-13-10(9(11)16)12-14-15/h2-5H,6H2,1H3 |
InChI-Schlüssel |
IDSZQQQVKUTSPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2N=C(N=N2)C(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8681956.png)





![N-Benzyl-3-bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8681972.png)
